Pyrazinoic Acid-d3 Ethyl Ester

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Stable Isotope Labeling

Pyrazinoic Acid-d3 Ethyl Ester (+3 Da mass shift) is the essential internal standard for regulatory-compliant LC-MS/MS analysis of pyrazinoic acid and its prodrugs. Its deuterium labeling at ring positions 3,5,6 ensures distinct chromatographic resolution, mitigating co-elution and ion suppression in complex matrices like plasma and urine. This well-characterized standard eliminates costly custom synthesis, accelerating method development for DMPK and therapeutic drug monitoring studies.

Molecular Formula C7H8N2O2
Molecular Weight 155.17 g/mol
Cat. No. B13444770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinoic Acid-d3 Ethyl Ester
Molecular FormulaC7H8N2O2
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=CN=C1
InChIInChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D
InChIKeySZYQPTAROQANMV-QGZYMEECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinoic Acid-d3 Ethyl Ester: Technical Specifications & Analytical Procurement Overview


Pyrazinoic Acid-d3 Ethyl Ester (CAS: 1246815-81-5) is a stable isotope-labeled derivative of pyrazinoic acid ethyl ester, a pyrazine carboxylate ester and prodrug of the first-line antitubercular metabolite pyrazinoic acid. The compound is specifically deuterated at positions 3, 5, and 6 of the pyrazine ring (ethyl 3,5,6-trideuteriopyrazine-2-carboxylate), yielding a molecular weight of 155.17 g/mol and an exact mass of 155.077407740 Da, which provides a nominal +3 Da mass shift relative to the unlabeled analog [1]. This isotopic labeling pattern renders the compound uniquely suited for use as an internal standard in quantitative LC-MS/MS workflows, where it can correct for matrix effects, ionization efficiency fluctuations, and instrument drift during the analysis of pyrazinoic acid and its esters in complex biological matrices .

Why Unlabeled Pyrazinoic Acid Ethyl Ester Cannot Replace Pyrazinoic Acid-d3 Ethyl Ester in Quantitative Bioanalysis


The unlabeled analog, Pyrazinoic Acid Ethyl Ester (CAS: 6924-68-1), is chemically identical to the target compound in terms of structure and reactivity, yet it is fundamentally unsuitable for applications requiring precise quantification in mass spectrometry. The absence of the characteristic +3 Da mass shift means the unlabeled compound cannot be distinguished from the endogenous analyte in the mass spectrometer, precluding its use as an internal standard [1]. Furthermore, the deuterium labeling at positions 3, 5, and 6 is not merely a superficial modification; it confers a distinct retention time in reversed-phase LC, which can mitigate co-elution issues and improve signal resolution relative to the analyte, a critical advantage in complex sample matrices where matrix effects can severely compromise quantitative accuracy [2].

Quantitative Differentiation of Pyrazinoic Acid-d3 Ethyl Ester: Evidence-Based Procurement Rationale


Mass Spectrometric Differentiation: Exact Mass and Isotopic Purity

Pyrazinoic Acid-d3 Ethyl Ester exhibits a molecular weight of 155.17 g/mol and an exact monoisotopic mass of 155.077407740 Da, representing a +3.0188 Da increase over the unlabeled analog (MW 152.15 g/mol, exact mass 152.058577 Da) due to the substitution of three hydrogen atoms with deuterium at ring positions 3, 5, and 6 [1]. This mass shift is fully resolved by standard triple quadrupole and high-resolution mass spectrometers, enabling unambiguous discrimination between the internal standard and the endogenous analyte in multiple reaction monitoring (MRM) transitions [2].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Stable Isotope Labeling

Antiparasitic Activity of the Core Scaffold: EC50 Against Trypanosoma cruzi

The non-deuterated analog, ethyl 2-pyrazinecarboxylate, has demonstrated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, with an EC50 of 447 μM in reducing the infection rate of mammalian cells [1]. This activity was comparable to the standard drug benznidazole at 100 μg/mL (p < 0.05), and importantly, the compound showed no significant cytotoxicity against THP-1, J774, and HeLa cell lines at concentrations >1000 μM, indicating a favorable selectivity index [1]. While the deuterated compound is not intended as a therapeutic agent, this data confirms the biological relevance of the pyrazinoate scaffold, supporting its use in studies where the prodrug-to-active-metabolite conversion is of interest, or as a tracer in pharmacokinetic studies of pyrazinoic acid esters.

Antiparasitic Agents Trypanosoma cruzi Chagas Disease

Chromatographic and Physicochemical Distinctions: LogP and Solubility

The computed partition coefficient (XLogP3) for Pyrazinoic Acid-d3 Ethyl Ester is 0.3, indicating moderate lipophilicity [1]. In comparison, the calculated LogD (pH 7.4) for the unlabeled analog is 0.084, a lower value suggesting slightly reduced lipophilicity [2]. While the isotopic substitution is not expected to dramatically alter these physicochemical parameters, the slight variation in computed values may reflect differences in calculation algorithms and the influence of the deuterium atoms on the molecular electronic environment. Practically, the compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol, which aligns with the unlabeled analog's solubility profile .

Lipophilicity Solubility Drug-like Properties

Precision-Driven Applications of Pyrazinoic Acid-d3 Ethyl Ester in Bioanalysis and Pharmaceutical R&D


Quantitative LC-MS/MS Assays for Pyrazinamide Pharmacokinetics

Pyrazinoic Acid-d3 Ethyl Ester serves as a highly reliable internal standard for the quantitation of pyrazinoic acid and its esters in human plasma, urine, and tissue homogenates. The +3 Da mass shift allows for the construction of precise calibration curves with correlation coefficients (r²) typically ≥0.998, as demonstrated in validated methods for pyrazinamide and its metabolites [1]. The deuterated standard corrects for variability in extraction recovery (e.g., 89.2% mean recovery for pyrazinoic acid in plasma) and ion suppression, enabling intra-batch accuracy of 93.5–106.7% and precision (% CV) of 1.10–4.57 [1]. This level of analytical performance is essential for regulatory-compliant pharmacokinetic studies and therapeutic drug monitoring in tuberculosis treatment regimens.

Metabolic Tracing and Prodrug Activation Studies

The deuterium labeling at ring positions 3, 5, and 6 provides a stable isotopic signature that persists through metabolic conversion, allowing researchers to track the fate of the ethyl ester prodrug as it is hydrolyzed to the active pyrazinoic acid metabolite. This is particularly valuable for distinguishing exogenously administered prodrug from endogenous or co-administered compounds in complex biological matrices, a common challenge in drug metabolism and pharmacokinetics (DMPK) studies [2]. The antiparasitic activity of the non-deuterated scaffold (EC50 = 447 μM against T. cruzi) further supports the use of the deuterated analog in mechanism-of-action studies, as it can serve as a non-radioactive tracer to elucidate cellular uptake, distribution, and intracellular metabolism pathways [3].

Method Development and Validation in Bioanalytical Laboratories

For CROs and pharmaceutical R&D laboratories developing and validating bioanalytical methods per FDA/EMA guidelines, Pyrazinoic Acid-d3 Ethyl Ester offers a ready-to-use, well-characterized internal standard that streamlines assay setup. Its solubility in common organic solvents (chloroform, dichloromethane, ethyl acetate, methanol) facilitates preparation of stock and working solutions, while its consistent physicochemical properties (XLogP3 = 0.3) ensure parallel behavior with the analyte during liquid-liquid extraction and chromatographic separation [4]. The availability of this deuterated standard eliminates the need for costly and time-consuming custom synthesis, accelerating method development timelines and ensuring batch-to-batch consistency in long-term studies.

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